(2E)-4-(3,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide

Description

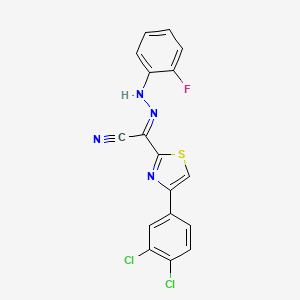

The compound "(2E)-4-(3,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide" is a heterocyclic molecule featuring a 1,3-thiazole core substituted with a 3,4-dichlorophenyl group at position 4, a 2-fluoroanilino moiety at the N-position, and a carboximidoyl cyanide functional group at position 2. The stereochemistry (2E) indicates a specific spatial arrangement critical for molecular interactions.

Properties

IUPAC Name |

(2E)-4-(3,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2FN4S/c18-11-6-5-10(7-12(11)19)16-9-25-17(22-16)15(8-21)24-23-14-4-2-1-3-13(14)20/h1-7,9,23H/b24-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKULZXWHSWULFH-BUVRLJJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : CHClFNS

- Molecular Weight : 256.10 g/mol

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to the target compound have been evaluated for their ability to inhibit cancer cell proliferation.

- Case Study : A study published in 2024 demonstrated that thiazole derivatives showed cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism of action was attributed to the induction of apoptosis and disruption of the cell cycle .

Antimicrobial Activity

Thiazole compounds have also been reported to possess antimicrobial activity.

- Research Findings : A comprehensive screening of thiazole derivatives revealed that certain compounds exhibited potent antibacterial and antifungal activities against strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were found to be as low as 10 µg/mL for some derivatives .

Enzyme Inhibition

Inhibitory effects on specific enzymes are another area of interest for thiazole derivatives.

- Acetylcholinesterase Inhibition : Research has shown that compounds with a thiazole core can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The target compound's analogs demonstrated IC50 values in the low micromolar range, indicating potential therapeutic applications for cognitive disorders .

Research Data Table

| Biological Activity | IC50/MIC Values | Reference |

|---|---|---|

| Anticancer (various cell lines) | 5 - 20 µM | |

| Antimicrobial (E. coli, C. albicans) | 10 µg/mL | |

| AChE Inhibition | Low micromolar |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues in Agrochemical Context

Several compounds with analogous thiazole or phenyl-substituted frameworks are documented in pesticide chemistry:

Key Observations :

- Bioactivity : Unlike propiconazole (a triazole fungicide), the target compound’s carboximidoyl cyanide group may confer unique binding properties to enzymatic targets, such as cytochrome P450 or acetylcholinesterase .

- Stereochemical Specificity: The (2E) configuration differentiates it from non-stereospecific thiazolidinone derivatives (e.g., ’s compound), which often exhibit reduced target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.